molecular formula C10H20O3 B8636841 3-Hydroxy-3-methyl-n-nonanoic acid

3-Hydroxy-3-methyl-n-nonanoic acid

Cat. No. B8636841
M. Wt: 188.26 g/mol
InChI Key: UBBZVQPPGAGCNC-UHFFFAOYSA-N
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Patent
US04119726

Procedure details

Ethyl-3-hydroxy-3-methyl-n-nonanoate (25 g) was refluxed for 3 hours with a 10% solution of potassium hydroxide in dry ethanol (210 ml). The ethanol was evaporated in vacuo and the residue was treated with water (100 ml). The aqueous solution was washed with ether then was acidified (ice-bath cooling) with dilute hydrochloric acid. The oil that separated was extracted into ether. The ether solution was washed with brine then was dried over magnesium sulphate and evaporated to give a light yellow oil. This was vacuum distilled to yield 3-hydroxy-3-methyl-n-nonanoic acid as a clear syrup (18.1g).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][C:6]([OH:14])([CH3:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.[OH-].[K+]>C(O)C>[OH:14][C:6]([CH3:13])([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][C:4]([OH:15])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(CC(CCCCCC)(C)O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with water (100 ml)
WASH
Type
WASH
Details
The aqueous solution was washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
(ice-bath cooling) with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The oil that separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
WASH
Type
WASH
Details
The ether solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
DISTILLATION
Type
DISTILLATION
Details
This was vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)O)(CCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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